Home > Products > Screening Compounds P5000 > Substance P (7-11)
Substance P (7-11) - 51165-05-0

Substance P (7-11)

Catalog Number: EVT-242866
CAS Number: 51165-05-0
Molecular Formula: C31H44N6O5S
Molecular Weight: 612.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2 is a pentapeptide composed of L-phenylalanine, L-phenylalanine, glycine, L-leucine, and L-methioninamide joined in sequence by peptide linkages. It is a C-terminal fragment of substance P. It is functionally related to a L-leucine, a L-methioninamide, a L-phenylalanine and a glycine. It is a conjugate base of a L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2(1+).

Propionyl-[Met(O2)11]Substance P(7-11) (ALIE-124)

  • Compound Description: ALIE-124 is a septide-like ligand designed for tritiation, making it suitable for binding studies. It acts as an agonist, stimulating phosphatidylinositol hydrolysis. Research shows ALIE-124 interacts with high-affinity binding sites in Chinese hamster ovary (CHO) cells expressing human neurokinin-1 (NK-1) receptors and rat submandibular glands. [, ]
  • Relevance: ALIE-124 exhibits a 10-fold higher potency for binding sites labeled with [3H]ALIE-124 compared to those labeled with [3H][Pro9]Substance P. This suggests that while structurally similar to Substance P (7-11), ALIE-124 might be interacting with a potentially different binding site or conformation within the NK-1 receptor. [, ]

[Sar9,Met(O2)11]Substance P

  • Compound Description: This synthetic analog of Substance P is a potent and selective agonist for the NK-1 receptor. It has been widely used in research to investigate the physiological and pharmacological effects of NK-1 receptor activation. [, ]
  • Relevance: [Sar9,Met(O2)11]Substance P shares the core structure of Substance P (7-11) but with modifications that enhance its stability and activity at the NK-1 receptor. It's used to induce effects similar to Substance P in experimental settings, helping to elucidate the roles of Substance P (7-11). [, ]

Ava[L-Pro9,N-MeLeu10]Substance P(7-11) (GR 73632)

  • Compound Description: GR 73632 is a potent and selective agonist for the NK-1 receptor. It is highly resistant to enzymatic degradation, making it a valuable tool for studying the role of NK-1 receptors in vivo and in vitro. [, ]
  • Relevance: GR 73632, like Substance P (7-11), activates NK-1 receptors. Its high selectivity and resistance to degradation make it useful for studying the specific effects mediated by Substance P (7-11) through the NK-1 receptor with fewer confounding factors. [, ]

Neurokinin A (NKA)

  • Compound Description: Neurokinin A is a member of the tachykinin family of neuropeptides, along with Substance P. It acts primarily through the NK-2 receptor, although it can also interact with NK-1 and NK-3 receptors with lower affinity. [, , ]
  • Relevance: While NKA shares the C-terminal sequence with Substance P (7-11) that is crucial for receptor binding, its overall structure differs, resulting in selectivity for the NK-2 receptor over the NK-1 receptor, which Substance P (7-11) primarily targets. [, , ]

[Lys3,Gly8-R-γ-lactam-Leu9]Neurokinin A(3–10) (GR64349)

  • Compound Description: GR64349 is a selective agonist of NK2 receptors. []
  • Relevance: GR64349, while structurally similar to NKA, does not provide protection to DA neurons like Substance P (7-11), demonstrating the specificity of different tachykinin receptor subtypes for neuroprotection. []

[pro7]-Neurokinin B

  • Compound Description: [pro7]-Neurokinin B is a selective agonist of NK3 receptors. []
  • Relevance: [pro7]-Neurokinin B, despite being structurally different from Substance P (7-11), confers protection to DA neurons similar to Substance P (7-11), indicating a potential shared pathway for neuroprotection through the NK3 receptor. []

Physalaemin and Phyllomedusin

  • Compound Description: These are tachykinin peptides found in amphibian skin. []
  • Relevance: These peptides, like Substance P (7-11), contain a proline residue in a position analogous to proline 4 in Substance P. This structural similarity contributes to their selectivity for NK1 receptors, suggesting a crucial role of the proline residue in receptor binding and selectivity within this family of peptides. []
Overview

Substance P (7-11) is a neuropeptide derived from the precursor protein preprotachykinin A, which plays a significant role in pain perception, inflammation, and various neurophysiological processes. Specifically, Substance P (7-11) is a fragment of the full-length Substance P peptide, consisting of the last five amino acids of its sequence. This compound is primarily studied for its involvement in nociception and its potential therapeutic applications in pain management and neurological disorders.

Source

Substance P (7-11) can be sourced from various biological systems, particularly in the central and peripheral nervous systems. It is often synthesized in laboratories for research purposes and can be obtained commercially from chemical suppliers such as MedchemExpress and Sigma-Aldrich .

Classification

Substance P (7-11) is classified as a neuropeptide and falls under the category of tachykinins, which are characterized by their ability to bind to neurokinin receptors. This specific fragment retains some biological activity similar to that of the full-length Substance P but with distinct pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Substance P (7-11) can be achieved through several methods, including solid-phase peptide synthesis and liquid-phase synthesis techniques. The solid-phase method involves the sequential addition of protected amino acids to a resin-bound growing peptide chain, followed by deprotection steps to yield the final product.

Technical Details

  1. Solid-Phase Synthesis:
    • The process begins with attaching the first amino acid to a solid support.
    • Subsequent amino acids are added one at a time using coupling reagents.
    • After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
  2. Liquid-Phase Synthesis:
    • In this method, peptide fragments are synthesized in solution.
    • The reaction conditions are carefully controlled to promote coupling reactions while minimizing side reactions.
  3. Radiolabeling:
    • Recent studies have explored radiolabeling Substance P (7-11) for imaging purposes using carbon-11 isotopes, enhancing its application in positron emission tomography .
Molecular Structure Analysis

Structure

Substance P (7-11) consists of five amino acids: phenylalanine, glycine, leucine, methionine, and arginine. Its structure can be represented as follows:

Sequence Phe Gly Leu Met Arg\text{Sequence }\text{Phe Gly Leu Met Arg}

Data

The molecular formula for Substance P (7-11) is C₂₁H₂₈N₄O₄S, with a molecular weight of approximately 432.54 g/mol. The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions

Substance P (7-11) participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways. It interacts with neurokinin receptors (specifically NK1 receptors), leading to downstream effects related to pain modulation and inflammatory responses.

Technical Details

  1. Receptor Binding:
    • The binding affinity of Substance P (7-11) to NK1 receptors can be quantified using radiolabeled assays.
    • Competitive binding studies help elucidate its potency compared to other tachykinins.
  2. Signal Transduction:
    • Upon binding to its receptor, Substance P activates intracellular signaling cascades involving phospholipase C and protein kinase C pathways.
Mechanism of Action

Process

The mechanism of action of Substance P (7-11) primarily revolves around its interaction with neurokinin receptors. When it binds to NK1 receptors on neurons:

  1. Activation: The receptor undergoes a conformational change.
  2. Signal Cascade: This initiates a cascade involving G-proteins that activate phospholipase C.
  3. Calcium Mobilization: Increased intracellular calcium levels lead to neurotransmitter release.

Data

Studies have shown that Substance P (7-11) can enhance pain signaling pathways and contribute to hyperalgesia in animal models . Its effects on mood and anxiety have also been documented, suggesting broader implications for mental health treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade rapidly in plasma without protective modifications.
  • pH Sensitivity: Activity can vary significantly with changes in pH due to protonation states affecting receptor binding.

Relevant Data or Analyses

The stability profile indicates that modifications, such as substituting certain amino acids (e.g., replacing phenylalanine with d-phenylalanine), can enhance metabolic stability while preserving biological activity .

Applications

Scientific Uses

Substance P (7-11) has several applications within scientific research:

  1. Pain Research: Used extensively in studies investigating pain pathways and analgesic drug development.
  2. Neurobiology: Investigated for its role in stress response and anxiety disorders.
  3. Imaging Studies: Radiolabeled variants are used in positron emission tomography for studying neurokinin receptor distribution in vivo .
Introduction to Substance P (7-11)

Historical Context and Discovery of Substance P Fragments

Substance P (SP), an undecapeptide neuropeptide (Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂), was first isolated in 1931 by von Euler and Gaddum as a tissue extract causing intestinal contraction [1] [5]. While its full structure was identified in 1971 by Chang et al., research in the late 20th century revealed that proteolytic processing generates bioactive fragments with distinct physiological activities [1] [3]. The C-terminal pentapeptide fragment, Substance P (7-11) (Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂), emerged as a significant metabolite with unique biological properties. Key research in the early 1990s demonstrated that while intact substance P showed minimal effects on articular chondrocytes, the SP (7-11) fragment significantly stimulated prostaglandin E₂ (PGE₂) and collagenase production at concentrations exceeding 1 µM [4]. This pivotal discovery established SP (7-11) as a biologically active entity distinct from its parent molecule.

Structural and Functional Relationship to Full-Length Substance P

SP (7-11) retains the highly conserved C-terminal sequence (Phe-Phe-Gly-Leu-Met-NH₂) characteristic of tachykinin peptides, which is crucial for receptor interaction [1] [5] [9]. However, the absence of the N-terminal region fundamentally alters its receptor binding profile and biological functions. Unlike full-length substance P, which preferentially binds and activates the neurokinin-1 (NK-1) receptor, SP (7-11) does not activate NK-1 effectively [4] [6]. This structural truncation results in unique functional properties:

  • Calcium Signaling: SP (7-11) induces rapid intracellular calcium ([Ca²⁺]ᵢ) increases in bovine articular chondrocytes (140 ± 30 nM at 10 µM), an effect not observed with intact SP or shorter C-terminal fragments (SP 8-11, SP 9-11) [4].
  • Inflammatory Mediator Production: The fragment stimulates PGE₂ and collagenase production in chondrocytes, implicating it in cartilage matrix degradation [4].
  • Behavioral Effects: Intracerebral administration of SP (7-11) into the dorsal periaqueductal gray (DPAG) of rats induces anxiogenic effects in the elevated plus-maze test, reducing open-arm exploration time and percentage, similar to intact SP [6].

Table 1: Key Structural and Functional Properties of Substance P and its Fragments

PeptideAmino Acid SequencePrimary Receptor TargetEffect on Chondrocytes (PGE₂/Collagenase)Effect on [Ca²⁺]ᵢ in ChondrocytesAnxiogenic Effect in DPAG
Substance P (Full)Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂NK-1Minimal/NoneNo increaseYes (Dose-dependent)
SP (7-11)Phe-Phe-Gly-Leu-Met-NH₂Not NK-1Potent Stimulation (>1 µM)Significant Increase (140 ± 30 nM @10µM)Yes
SP (1-7)Arg-Pro-Lys-Pro-Gln-Gln-PheUnknownMinimal/NoneNo increaseNo
SP (8-11)Phe-Gly-Leu-Met-NH₂UnknownMinimal/NoneNo increaseNot Tested
SP (9-11)Gly-Leu-Met-NH₂UnknownMinimal/NoneNo increaseNot Tested

Role of Proteolytic Cleavage in Generating Biologically Active Metabolites

Proteolytic cleavage is a fundamental regulatory mechanism controlling the bioactivity of neuropeptides like substance P. SP (7-11) is generated through enzymatic processing of the parent peptide, primarily by neutral endopeptidase (NEP; neprilysin; EC 3.4.24.11) and potentially other metalloendopeptidases [3] [4]. This enzymatic cleavage occurs physiologically in tissues like synovial fluid, spinal cord, and brain [3] [4] [8]. Peptidomics studies of spinal cord tissue identified SP (1-9) as a major endogenous fragment, indicating cleavage occurs primarily C-terminal to residue 9 (Gly⁹), liberating the dipeptide Leu¹⁰-Met¹¹-NH₂ and potentially exposing the SP (7-11) sequence [3]. This cleavage is critical for modulating biological activity:

  • Activation Mechanism: Full-length substance P exhibits limited activity on chondrocytes. Proteolytic conversion to SP (7-11) by synovial fluid NEP activates potent pro-inflammatory effects within joints, contributing to cartilage pathology [4].
  • Regulation of Bioavailability: Inhibition of SP-degrading peptidases significantly increases endogenous levels of intact substance P (>3-fold in spinal cord with GM6001, a broad metalloprotease inhibitor) [3]. This demonstrates that proteolysis physiologically controls SP concentration and, consequently, the generation of its active fragments.
  • Tissue-Specific Signaling: The generation and activity of SP (7-11) depend on the local enzymatic environment. Tissues expressing high levels of NEP (e.g., synovium, certain brain regions, spinal cord) are likely sites where SP (7-11) exerts its effects [3] [4] [6].

Table 2: Proteolytic Enzymes Implicated in Substance P Cleavage and Fragment Generation

EnzymePrimary Cleavage Site(s) on Substance PKey Fragments GeneratedInhibitorsFunctional Consequence
Neutral Endopeptidase (NEP)C-terminal of Gln⁶, C-terminal of Gly⁹SP(1-6), SP(1-9), SP(7-11)?Phosphoramidon, ThiorphanInactivates SP (blocks NK1); Activates SP(7-11)?
Angiotensin Converting Enzyme (ACE)C-terminal of Phe⁸SP(1-8), SP(9-11)Captopril, LisinoprilInactivates SP
Dipeptidyl Peptidase IV (DPP IV)N-terminal of SPSP(3-11) etc.Diprotin AModulates SP activity
Endopeptidase 24.15/24.16Multiple sitesVarious (e.g., SP(1-7), SP(8-11)Specific inhibitorsModulates SP activity
Matrix Metalloproteinases (MMPs)Potentially multiple sitesVarious (e.g., SP(1-9))GM6001 (Ilomastat)Increased SP levels upon inhibition [3]

Properties

CAS Number

51165-05-0

Product Name

Substance P (7-11)

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide

Molecular Formula

C31H44N6O5S

Molecular Weight

612.8 g/mol

InChI

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40)/t23-,24-,25-,26-/m0/s1

InChI Key

RBKYMAQIAMFDOE-CQJMVLFOSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Synonyms

SP(7-11)
substance P (7-11)

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.